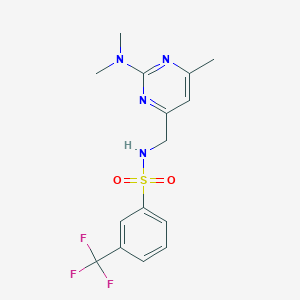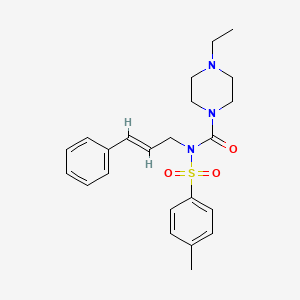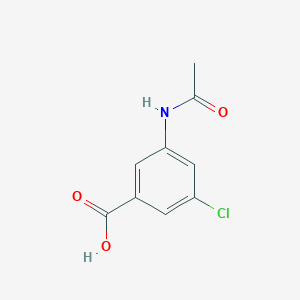![molecular formula C29H30N4O3 B2872221 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide CAS No. 1112374-76-1](/img/structure/B2872221.png)
5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a sulfonyl group attached to a dimethylphenyl group . The presence of these functional groups suggests that this compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The piperazine ring, for instance, is known to undergo reactions with acids and bases. The sulfonyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water .Aplicaciones Científicas De Investigación
Biological Screening and Fingerprint Applications
Compounds structurally related to the queried chemical have been explored for their antibacterial, antifungal, and anthelmintic activities. Additionally, certain derivatives have shown potential in latent fingerprint analysis due to their stickiness and ability to detect fingerprints on various surfaces. This indicates the compound's utility in both medicinal and forensic science applications (Khan et al., 2019).
Antimicrobial and Anti-Proliferative Activities
Sulfonamides and piperazine derivatives, similar to the compound , have demonstrated broad-spectrum antimicrobial activities against pathogenic bacteria and fungi. These compounds have also shown significant anti-proliferative activity against various cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Molecular Hybridization for Anticancer Activity
Through molecular hybridization, combining the pharmacophores of sulfonyl piperazines with other active units has led to compounds with enhanced antiproliferative activity. This strategy has yielded new chemical entities with significant activity against human cancer cell lines, highlighting the potential of such compounds in cancer therapy (Jadala et al., 2019).
Fluorescence-Tagged Ligands for Receptor Studies
The development of fluorescence-tagged derivatives of piperazine compounds has facilitated the study of receptor interactions in living cells. These compounds have shown high affinities for specific receptors, aiding in the identification and understanding of receptor binding sites and their biological implications (Amon et al., 2007).
Novel Antipsychotic Agents
Derivatives featuring the piperazin-1-yl-phenyl-arylsulfonamide structure have been identified as potent antagonists for serotonin receptors, showing promise as novel atypical antipsychotic agents. Their high affinity and selectivity for serotonin receptors suggest potential applications in psychiatric disorder treatments (Park et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Dishevelled 1 (DVL1) protein , an important player in the WNT/β-catenin pathway . This pathway regulates a large number of cellular functions, and its dysregulation is correlated with the development of cancer .
Mode of Action
The compound interacts with the DVL1 protein and its cognate receptor Frizzled via a shared PDZ domain . This interaction inhibits the binding of DVL1, thereby disrupting the WNT/β-catenin pathway .
Biochemical Pathways
The affected pathway is the WNT/β-catenin pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration. By inhibiting DVL1, the compound disrupts this pathway, potentially leading to reduced cell proliferation and migration .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be a reduction in the activity of the WNT/β-catenin pathway . This could lead to decreased cell proliferation and migration, which could potentially slow the progression of diseases such as cancer .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3/c1-20-8-7-11-26(21(20)2)31-14-16-32(17-15-31)29-30-25-18-23(28(35)36-3)12-13-24(25)27(34)33(29)19-22-9-5-4-6-10-22/h4-13,18H,14-17,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRPHUUFDOKRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B2872140.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide](/img/structure/B2872146.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2872148.png)


![3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2872154.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B2872155.png)

![N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide](/img/structure/B2872160.png)
![7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2872161.png)
